N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide
Description
This compound is a 1,2,4-triazole derivative with a complex substitution pattern:
- Position 4: 3-Methylphenyl group.
- Position 5: (Phenylsulfanyl)methyl substituent.
- Position 3: Sulfanyl-linked N-isopropyl-N-phenylacetamide side chain.
Properties
CAS No. |
538337-36-9 |
|---|---|
Molecular Formula |
C27H28N4OS2 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C27H28N4OS2/c1-20(2)30(22-12-6-4-7-13-22)26(32)19-34-27-29-28-25(18-33-24-15-8-5-9-16-24)31(27)23-14-10-11-21(3)17-23/h4-17,20H,18-19H2,1-3H3 |
InChI Key |
RNOJMSKXPOSXFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N(C3=CC=CC=C3)C(C)C)CSC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Strategy
The 1,2,4-triazole scaffold is synthesized via base-catalyzed cyclization of acyl hydrazides and isothiocyanates, as demonstrated in analogous systems.
Procedure :
-
Acyl Hydrazide Formation : React 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate in ethanol using sodium acetate, yielding ethyl 2-((4,6-dimethylpyrimidin-2-yl)thio)acetate.
-
Hydrazinolysis : Treat the ester with excess hydrazine monohydrate to form the corresponding acyl hydrazide.
-
Cyclization : Condense the hydrazide with 3-methylphenyl isothiocyanate in ethanol, followed by NaOH-mediated cyclization to generate 4-(3-methylphenyl)-5-mercapto-4H-1,2,4-triazole.
Key Parameters :
Functionalization of the Triazole Core
Introduction of the 5-[(Phenylsulfanyl)Methyl] Group
The 5-position is functionalized via alkylation with (phenylsulfanyl)methyl bromide.
Procedure :
-
Alkylation : React 4-(3-methylphenyl)-5-mercapto-4H-1,2,4-triazole with (phenylsulfanyl)methyl bromide in DMF using K₂CO₃ as a base.
-
Workup : Quench with ice-water, extract with ethyl acetate, and purify via silica chromatography.
Optimization Notes :
Sulfanylation at Position 3
The 3-sulfanyl group is introduced via nucleophilic displacement using 2-chloro-N-isopropyl-N-phenylacetamide.
Procedure :
-
Chloroacetamide Synthesis : React N-isopropyl-N-phenylamine with chloroacetyl chloride in dichloromethane and triethylamine.
-
Thioether Formation : Treat 4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazole-3-thiol with the chloroacetamide in DMF using NaH as a base.
Reaction Conditions :
Coupling of Side Chains and Final Assembly
N-Isopropyl-N-Phenylacetamide Incorporation
The acetamide side chain is introduced via a two-step sequence:
Step 1: Amidation
-
React 2-chloroacetic acid with N-isopropyl-N-phenylamine in the presence of DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine).
Step 2: Thiol-Ether Coupling
-
Combine the chloroacetamide intermediate with the triazole-thiol derivative under basic conditions (e.g., NaH in THF).
Critical Data :
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity.
Spectroscopic Validation
-
¹³C NMR (SpectraBase ID JejyrRZzWuP): Peaks at δ 170.8 (C=O), 148.2 (triazole-C), and 35.6 (isopropyl-CH).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (100°C, 30 min) reduces reaction time by 50% compared to conventional heating, though yields remain comparable (70–75%).
Solid-Phase Synthesis
Immobilizing the triazole core on Wang resin enables stepwise functionalization, facilitating automation but requiring specialized equipment.
Scalability and Industrial Considerations
Cost-Efficiency Metrics
Chemical Reactions Analysis
Types of Reactions
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The triazole ring and phenylsulfanyl group are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Structural Variations in 1,2,4-Triazole Derivatives
The table below highlights key structural differences between the target compound and analogs:
Key Observations
Impact of Substituents on Physicochemical Properties
- Lipophilicity :
- Electronic Effects :
Biological Activity
N-Isopropyl-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-phenylacetamide is a complex compound belonging to the class of triazole derivatives. Its unique structure, featuring a phenylacetamide moiety and a triazole ring with a phenylsulfanyl group, suggests significant potential for various biological activities. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 514.59 g/mol. The compound's structure can be depicted as follows:
| Component | Structure Features |
|---|---|
| Triazole Ring | Contains three nitrogen atoms in a five-membered ring |
| Phenylacetamide | Contributes to the pharmacological profile |
| Phenylsulfanyl Group | Enhances biological activity |
Antimicrobial Properties
Triazole derivatives are well-known for their antimicrobial activities. Preliminary studies suggest that this compound exhibits potent antifungal properties. A comparative analysis of similar compounds highlights its superior efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluoro-N-(1-isopropyl)-1H-pyrazole | Pyrazole ring; Isopropyl group | Antifungal |
| 4-Methyl-N-(phenylethyl)triazole | Triazole ring; Phenylethyl group | Antimicrobial |
| N-Isopropyl-2-{...} | Triazole ring; Isopropanol side chain | Potentially superior antifungal |
The biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for cancer cell survival.
- Induction of Apoptosis : By promoting programmed cell death in tumor cells.
- Cell Cycle Arrest : Preventing cells from progressing through the cycle, leading to decreased proliferation.
Study on Related Triazoles
A study published in 2017 identified a novel farnesyltransferase inhibitor with structural similarities to triazoles, demonstrating significant anticancer activity with IC50 values ranging from 6.92 to 8.99 μM against various cancer cell lines . This underscores the potential for N-Isopropyl-2-{...} as a lead compound in cancer therapy.
Antifungal Screening
In another study focusing on triazole derivatives, compounds were screened for antifungal activity against various pathogens. The results indicated that modifications in the phenolic and sulfanyl groups significantly impacted efficacy. This suggests that N-Isopropyl-2-{...} could be optimized for enhanced antifungal properties.
Q & A
Q. Basic
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and sulfanylacetamide linkage. Aromatic protons (δ 7.2–8.4 ppm) and carbonyl signals (δ ~165 ppm) validate structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) and detect trace impurities .
- HRMS : Determines molecular ion ([M+H]+) with <2 ppm error, confirming molecular formula .
How can computational modeling predict the compound's biological activity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity with biological targets like kinases .
- Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450). Docking scores correlate with in vitro IC50 values, guiding SAR studies .
What strategies resolve discrepancies in reported biological activity data?
Q. Advanced
- Assay Standardization : Control variables (e.g., cell line passage number, serum concentration) to minimize variability .
- Impurity Profiling : Use LC-MS to identify contaminants (e.g., unreacted intermediates) that may skew activity .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to positive controls) .
What in vitro assays evaluate antimicrobial or anticancer potential?
Q. Basic
- Antimicrobial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) in Mueller-Hinton broth .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) with 48-hour exposure; IC50 values <10 µM indicate promising activity .
How does stability under varying pH/light impact reproducibility?
Q. Advanced
- pH Sensitivity : Degrades rapidly at pH <3 (acidic cleavage of sulfanyl bonds). Use neutral buffers (pH 6–8) for storage .
- Light Exposure : UV-Vis spectroscopy shows 15% decomposition after 24-hour UV exposure. Store in amber vials .
What challenges exist in crystallizing this compound for X-ray studies?
Q. Advanced
- Low Solubility : Poor solubility in common solvents (e.g., ethanol) hinders crystal growth. Use solvent diffusion (ethyl acetate/hexane) .
- Polymorphism : Multiple crystal forms may arise. Optimize cooling rates (1°C/min) to obtain single crystals .
How can SAR studies guide derivative design for enhanced selectivity?
Q. Basic
- Substituent Variation : Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF3) to improve target affinity .
- Bioisosteres : Substitute the phenylsulfanyl group with thiophene to reduce toxicity while maintaining activity .
What analytical approaches validate enzymatic target interactions?
Q. Advanced
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized enzymes .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) for specificity analysis .
How do solvent properties affect reactivity in functionalization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
